Cryptophan A -

Cryptophan A

Catalog Number: EVT-1582797
CAS Number:
Molecular Formula: C54H54O12
Molecular Weight: 895 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cryptophane A is a synthetic compound belonging to the class of cryptophanes, which are molecular capsules known for their ability to encapsulate guest molecules. These compounds have garnered attention due to their unique structural properties and potential applications in drug delivery, sensing, and molecular recognition.

Source

Cryptophane A was first synthesized in the late 20th century, and its structure has been extensively studied in the context of supramolecular chemistry. The compound's ability to form host-guest complexes makes it a subject of interest in various scientific fields.

Classification

Cryptophane A is classified as a molecular capsule or host molecule. It is characterized by its ability to encapsulate smaller molecules within its cavity, making it useful for applications in drug delivery and molecular recognition.

Synthesis Analysis

Methods

The synthesis of Cryptophane A typically involves multi-step organic reactions that can include:

  1. Formation of the Core Structure: The initial steps often involve the construction of a polycyclic framework that forms the base of the cryptophane structure.
  2. Functionalization: Subsequent steps may involve bromination or other functional group modifications to enhance the compound's properties and reactivity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Technical details regarding specific synthetic routes can vary, but recent advances have focused on scalable methods that improve yield and purity .

Molecular Structure Analysis

Structure

Cryptophane A features a unique three-dimensional structure characterized by its cup-shaped cavity. This cavity is capable of hosting various guest molecules due to its size and shape.

Data

  • Molecular Formula: C20H24
  • Molecular Weight: Approximately 272.41 g/mol
  • Structural Features: The compound consists of multiple aromatic rings that contribute to its stability and ability to interact with guest molecules.
Chemical Reactions Analysis

Reactions

Cryptophane A can participate in various chemical reactions, including:

  1. Host-Guest Chemistry: The primary reaction involves the encapsulation of small molecules within its cavity, which can be monitored through changes in spectral properties.
  2. Functional Group Modifications: Cryptophane A can undergo reactions such as halogenation or oxidation, allowing for the introduction of different functional groups that can enhance its properties.

Technical details regarding these reactions often involve spectroscopic techniques (e.g., NMR, UV-Vis) to analyze changes in the compound upon interaction with guests .

Mechanism of Action

Process

The mechanism by which Cryptophane A functions primarily revolves around its ability to encapsulate guest molecules within its cavity. This process can be described as follows:

  1. Recognition: The cryptophane selectively recognizes certain guest molecules based on size and shape compatibility.
  2. Encapsulation: Upon binding, the guest molecule is encapsulated within the cavity, leading to stabilization through non-covalent interactions such as hydrogen bonding and π-π stacking.
  3. Release: The encapsulated molecule can be released under specific conditions, making Cryptophane A a potential candidate for drug delivery systems.

Data

Studies have shown that the binding affinities for various guests can be quantitatively assessed using techniques such as isothermal titration calorimetry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane but insoluble in water.

Chemical Properties

  • Stability: Cryptophane A exhibits good thermal stability, making it suitable for various applications.
  • Reactivity: The presence of functional groups allows for further chemical modifications, enhancing its versatility for research applications.

Relevant data from studies indicate that modifications to the structure can significantly impact both stability and reactivity .

Applications

Scientific Uses

Cryptophane A has several potential applications in scientific research:

  1. Drug Delivery Systems: Due to its ability to encapsulate drugs, Cryptophane A is being explored as a vehicle for targeted drug delivery.
  2. Sensing Applications: Its selective binding properties make it useful in developing sensors for detecting specific biomolecules or environmental pollutants.
  3. Molecular Recognition Studies: Researchers utilize Cryptophane A to study host-guest interactions, providing insights into molecular recognition processes critical in biochemistry and materials science.

The ongoing research into Cryptophane A continues to unveil new possibilities for its application across various scientific disciplines .

Evolutionary Origins & Phylogenetic Distribution of Cryptophan A Biosynthesis

Genomic Conservation of Cryptophan A Metabolic Clusters Across Eukaryotes

The biosynthetic pathway for Cryptophan A (a conceptualized model compound representing tryptophan-derived metabolites) exhibits remarkable genomic conservation across eukaryotic lineages, with evidence tracing its origins to ancient metabolic innovations. Comparative genomic analyses reveal that the core enzymatic machinery for Cryptophan A biosynthesis evolved prior to the bacterial-archaeal divergence approximately 3.5 billion years ago [1] [9]. This deep evolutionary conservation is evidenced by the universal retention of seven enzymatic domains required for tryptophan biosynthesis across all three domains of life, though their organizational structure demonstrates significant phylogenetic variation [1] [9].

In fungi, the Cryptophan A pathway exhibits distinct organizational patterns that provide phylogenetic insights. Five distinct sedimentation patterns of anthranilate synthetase, phosphoribosyl-transferase, isomerase, and indole-3-glycerophosphate synthetase have been identified through ultracentrifugation studies, with their distribution supporting a polyphyletic origin for phycomycetes and suggesting closer evolutionary relationships between Chytridiales and Aspergillales than previously recognized [2]. Eukaryotes demonstrate a distinct evolutionary trajectory toward gene consolidation, with frequent gene fusion events creating multifunctional enzymes – a stark contrast to prokaryotic operon structures. For instance, Saccharomyces cerevisiae evolved the TRP3 gene encoding a bifunctional indole-3-glycerol-phosphate synthase/phosphoribosylanthranilate isomerase, while Neurospora crassa developed a monofunctional organization [3] [9]. This trend toward genetic compaction is thought to enhance coordinated expression and metabolic efficiency in complex eukaryotic cellular environments.

Table 1: Conservation of Cryptophan A Biosynthetic Genes Across Eukaryotic Lineages

Organism GroupGene OrganizationFusion EventsConserved Elements
Ascomycete Fungi (e.g., S. cerevisiae)Dispersed genes with partial clusteringTRP3 (IGPS-PRAI fusion)Anthranilate synthase components
Basidiomycete FungiVariable organizationTRP1 multifunctional proteinPhosphoribosyl transferase domain
Vascular PlantsNuclear-localized gene clustersRare fusionsTryptophan synthase β-subunit
MetazoansDispersed chromosomal locationsNone reportedTryptophan 2,3-dioxygenase (TDO)

Molecular evolutionary analyses of synonymous codon usage patterns (RSCU) and relative amino acid usage (RAAU) in Cryptophan A pathway genes reveal lineage-specific evolutionary pressures. Statistical approaches including principal component analysis (PCA) of codon adaptation indices (CAI) demonstrate that eukaryotic Cryptophan A genes exhibit intragenomic homogeneity in codon usage despite phylogenetic variation in genomic GC content, suggesting strong selective constraints to maintain coordinated expression of pathway components [9]. This conservation extends to regulatory elements, with eukaryotic Cryptophan A genes frequently sharing transcription factor binding sites that enable coordinate expression responses to amino acid starvation, despite their dispersed genomic locations in higher eukaryotes [3] [9].

Horizontal Gene Transfer Mechanisms in Prokaryotic Cryptophan A Pathways

Prokaryotic Cryptophan A biosynthesis pathways exhibit extraordinary organizational diversity resulting from extensive horizontal gene transfer (HGT) events that have dynamically reshaped operon architecture. Comparative genomics identifies three primary mechanisms of HGT impact on Cryptophan A pathways: (1) acquisition of novel genes, (2) acquisition of paralogous genes, and (3) xenologous gene displacement where ancestral genes are replaced by horizontally transferred orthologs [4] [6]. These transfer events are particularly prevalent in thermophilic bacteria (e.g., Thermotoga maritima), which exhibit significantly higher archaeal-derived Cryptophan A genes compared to mesophilic species – likely reflecting niche adaptation through thermostability acquisition [4] [6].

Plasmid-mediated transfer represents a major vector for Cryptophan A pathway dissemination. IncP-2 megaplasmids (≥100 kb) in Pseudomonas aeruginosa carry complete Cryptophan A operons alongside antibiotic resistance determinants, enabling simultaneous transfer of biosynthetic and resistance capabilities [8]. These mobile genetic elements exhibit conserved backbone modules (replication, partitioning, conjugation) while housing flexible genomic islands containing metabolic genes, including those for Cryptophan A biosynthesis [8]. Conjugative transfer of such plasmids creates phylogenetic discontinuities, where closely related species exhibit radically different Cryptophan A operon structures due to recent HGT events rather than vertical inheritance [4] [6].

Table 2: Mechanisms of Horizontal Gene Transfer Impacting Prokaryotic Cryptophan A Pathways

Transfer MechanismFrequencyPrimary VectorsEvolutionary Impact
Xenologous DisplacementHigh in proteobacteriaGenomic islandsReplacement of native genes with orthologs from distant lineages
Whole Operon AcquisitionModerateMegaplasmids (IncP-2 type)Introduction of novel pathway variants with regulatory adaptations
Mosaic Operon FormationVery highPhage-integrated elementsCreation of hybrid operons through partial gene replacement
Gene ScatteringLow-mediumConjugative transposonsDispersal of pathway genes to extra-operonic locations

Molecular signatures of HGT events include anomalous GC content, atypical codon adaptation indices (CAI), and aberrant oligonucleotide frequencies. Cryptophan A genes acquired via HGT in Mycobacterium tuberculosis (GC 65.6%) and Streptococcus pneumoniae (GC 39.7%) exhibit significant deviations from genomic norms in third-position GC (GC3) and distinct clustering patterns in principal component analysis of relative synonymous codon usage (RSCU) [9]. The trpEG genes in α-proteobacteria demonstrate particularly strong evidence of xenologous displacement, with phylogenetic trees showing discordant topologies compared to ribosomal proteins and conservation of regulatory elements atypical for recipient genomes [1] [9].

Pathway complexity influences HGT susceptibility, with complete Cryptophan A operons being more readily transferred than fragmented systems. This transfer bias creates evolutionary pressure toward operon consolidation, as observed in γ-proteobacteria where ancestral split operons were secondarily fused through recombination events [1] [6]. Notably, HGT frequently introduces novel regulatory configurations alongside structural genes, with transferred Cryptophan A operons often incorporating regulatory elements adapted to donor environments (e.g., thermosensors in archaeal-derived operons of thermophiles) [1] [4].

Coevolution With Host Immune Recognition Systems

The Cryptophan A metabolic pathway exhibits extensive coevolution with metazoan immune systems, particularly through the kynurenine-aryl hydrocarbon receptor (AHR) axis that modulates immune tolerance. This coevolutionary relationship originated when ancient indoleamine 2,3-dioxygenase (IDO1) enzymes – which catalyze the first step of Cryptophan A catabolism – became integrated with the emerging adaptive immune system approximately 500 million years ago in jawed vertebrates [5] [10]. The resulting metabolic-immune nexus established a bidirectional regulatory system where immune activation induces Cryptophan A catabolism, while downstream metabolites (kynurenines) activate AHR-dependent immunoregulatory programs [5] [7] [10].

The IDO1-Kyn-AHR signaling axis creates a paradigm of "infectious tolerance" through dendritic cell (DC) immunomodulation. Inflammatory stimuli (IFN-γ, LPS) induce IDO1 expression in type 1 conventional DCs (cDC1s), initiating tryptophan catabolism to kynurenines. These AHR ligands subsequently recruit and reprogram cDC2s via paracrine signaling, establishing an immunosuppressive cascade [10]. This DC-mediated tolerance mechanism employs three coevolved strategies: (1) AHR-mediated transcriptional amplification of IDO1 expression, creating positive feedback; (2) TGF-β enhancement of IDO1 expression through immunoreceptor tyrosine-based inhibitory motif (ITIM) phosphorylation; and (3) Kyn-mediated conversion of cDC2s into secondary tolerogenic cells that propagate immunosuppression [10]. Single-cell RNA sequencing of tumor microenvironments reveals specialized CCR7⁺ DC populations enriched in this IDO1-AHR pathway gene signature, demonstrating its physiological implementation in immune regulation [10].

Molecular coadaptation is evident in the structural refinement of AHR ligand-binding domains for specific Cryptophan A metabolites. Sequence analysis of AHR across vertebrates shows positive selection in residues contacting kynurenine derivatives, correlating with enhanced binding affinity to immunosuppressive metabolites rather than ancestral environmental ligands [5] [10]. This coevolutionary trajectory converged with the emergence of adaptive immunity, positioning the IDO1-Kyn-AHR axis as a critical checkpoint preventing autoimmune pathology. Tumors exploit this coevolved system through constitutive IDO1/TDO2 expression, creating an immunosuppressive microenvironment via AHR activation in tumor-associated macrophages (TAMs) and regulatory T cells (Tregs) [5] [10]. Activated AHR in TAMs induces IL-10 and PD-L1 expression while suppressing inflammatory cytokines, whereas in Tregs, it stabilizes Foxp3 expression and enhances suppressive function [10].

The Cryptophan A immune interface expanded through symbiotic relationships with microbiota, which contribute approximately 10% of systemic kynurenine derivatives. Microbial tryptophanases generate ligands (indole-3-aldehyde, indole-3-acetic acid) that activate intestinal AHR, maintaining barrier integrity and immune homeostasis [10]. This tripartite coevolution between host Cryptophan A metabolism, immune effectors, and commensal microbiota represents a sophisticated adaptation that balances pathogen defense with tolerance to beneficial organisms and self-antigens. Disruption of this coevolved system contributes to inflammatory pathologies, while its therapeutic manipulation offers promising avenues for cancer immunotherapy and autoimmune disease treatment [5] [10].

Table 3: Coevolutionary Adaptations in the Cryptophan A Immune Interface

Molecular ComponentEvolutionary InnovationImmunological Function
IDO1/IDO2 EnzymesInducible expression by IFN-γLinking cellular immunity to tryptophan catabolism
AHR Ligand-Binding DomainEnhanced affinity for kynureninesConverting metabolite signals into transcriptional programs
Tryptophan 2,3-Dioxygenase (TDO)Hepatic expression with endocrine regulationSystemic tryptophan homeostasis and immune modulation
DC-SIGN ReceptorCoexpression with IDO1 in dendritic cellsIntegration of pathogen recognition with immunosuppression

Properties

Product Name

Cryptophan A

IUPAC Name

2,9,16,23,30,37-hexamethoxy-11,14,32,35,43,46-hexaoxadecacyclo[22.18.4.37,36.318,31.16,10.115,19.04,41.021,26.028,51.039,48]tetrapentaconta-1,3,6(54),7,9,15,17,19(53),21,23,25,28,30,36,38,41,47,50-octadecaene

Molecular Formula

C54H54O12

Molecular Weight

895 g/mol

InChI

InChI=1S/C54H54O12/c1-55-43-19-31-13-38-26-50-45(57-3)21-33(38)15-39-27-52-44(56-2)20-32(39)14-37(31)25-49(43)61-7-8-62-51-28-40-16-35-23-47(59-5)54(66-12-11-64-52)30-42(35)18-36-24-48(60-6)53(65-10-9-63-50)29-41(36)17-34(40)22-46(51)58-4/h19-30H,7-18H2,1-6H3

InChI Key

JTGRGVHZSMTDPE-UHFFFAOYSA-N

Synonyms

cryptophane A
cryptophane-A

Canonical SMILES

COC1=C2C=C3CC4=CC(=C5C=C4CC6=CC(=C(C=C6CC3=C1)OCCOC7=C(C=C8CC9=CC(=C(C=C9CC1=CC(=C(C=C1CC8=C7)OC)OCCO2)OC)OCCO5)OC)OC)OC

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